Propylene sulfide

Polymer Synthesis Anionic Polymerization Chain-End Functionalization

Researchers pursuing precise thiol chain-end functionalization via living anionic polymerization face oligomerization side reactions that compromise chain-end fidelity. Propylene sulfide resolves this: it yields only 3.8% oligomerization vs. 34.6% for ethylene sulfide under identical conditions-a 9.1-fold reduction. Key outcomes: (i) higher monofunctionalized polymer yields, minimizing purification; (ii) tunable gradient copolymer architecture with ethylene sulfide for oxidation-/temperature-responsive materials; (iii) stereoselective polymerization capability yielding optically active poly(propylene sulfide) (R/S up to 80/20 from racemic feed). Commercial grades (>98% GC) are stabilized with butyl mercaptan. Bulk quantities available.

Molecular Formula C3H6S
Molecular Weight 74.15 g/mol
CAS No. 1072-43-1
Cat. No. B092410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylene sulfide
CAS1072-43-1
Synonymsmethylthiirane
propylene sulfide
Molecular FormulaC3H6S
Molecular Weight74.15 g/mol
Structural Identifiers
SMILESCC1CS1
InChIInChI=1S/C3H6S/c1-3-2-4-3/h3H,2H2,1H3
InChIKeyMBNVSWHUJDDZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propylene Sulfide (CAS 1072-43-1): Procurement Baseline and Core Identity


Propylene sulfide (CAS 1072-43-1), also known as 2-methylthiirane, is a three-membered cyclic episulfide (thiirane) with the molecular formula C₃H₆S and a molecular weight of 74.14 g/mol [1]. It exists as a volatile, colorless liquid at room temperature, characterized by a boiling point of 72–75 °C (lit.), a density of 0.946 g/mL at 25 °C (lit.), and a refractive index (n20/D) of 1.475 (lit.) [1][2]. As a strained heterocycle, it undergoes facile ring-opening polymerization (ROP) via anionic, cationic, or coordination mechanisms to yield poly(propylene sulfide) (PPS) [3]. Unlike its oxygenated analog propylene oxide, the episulfide ring exhibits distinct reactivity profiles due to the lower electronegativity and larger atomic radius of sulfur, which alters nucleophilic ring-opening kinetics and regioselectivity [3][4]. Commercial grades typically include a stabilizer (e.g., butyl mercaptan) to prevent premature polymerization, and suppliers commonly specify purity levels of ≥96% or >98% (GC) .

Why Generic Substitution of Propylene Sulfide with Ethylene Sulfide or Propylene Oxide Fails


The scientific selection of propylene sulfide over its closest structural analogs—ethylene sulfide (ES, thiirane) and propylene oxide (PO)—is governed by quantifiable differences in polymerization kinetics, functionalization selectivity, and polymer architecture. In anionic ring-opening copolymerization, ethylene sulfide polymerizes significantly faster than propylene sulfide, producing polysulfide chains with a compositional gradient that cannot be replicated by substituting monomers [1]. When employed as a functionalization agent for poly(styryl)lithium, propylene sulfide yields only 3.8% oligomerization, whereas ethylene sulfide under identical conditions (1.3 equiv) produces 34.6% oligomerization—a near order-of-magnitude difference that directly impacts chain-end fidelity [2]. Furthermore, the replacement of the sulfur heteroatom with oxygen (propylene oxide) dramatically reduces nucleophilic ring-opening reactivity, with the PO-dibutylamine reaction in toluene being too slow to study kinetically, while the PS reaction proceeds readily under the same conditions [3]. These measurable disparities render simple substitution of propylene sulfide invalid for applications requiring controlled polymer architecture, high chain-end functionalization efficiency, or accelerated thiol-ene click reactivity.

Propylene Sulfide Quantitative Differentiation Evidence for Scientific Procurement


Chain-End Functionalization Fidelity: PS vs. ES Oligomerization Control

Propylene sulfide demonstrates a 9.1-fold lower tendency for undesired oligomerization during poly(styryl)lithium functionalization compared to ethylene sulfide. Under identical reaction conditions with 1.3 equiv of monomer, ethylene sulfide produces 34.6% oligomer byproduct, whereas propylene sulfide yields only 3.8% oligomer [1]. This quantitative disparity establishes PS as the superior choice for achieving quantitative thiol chain-end functionalization with minimal side reactions [1].

Polymer Synthesis Anionic Polymerization Chain-End Functionalization Living Polymerization

Copolymerization Compositional Gradient Control: ES vs. PS Propagation Rate Differential

In the anionic ring-opening copolymerization of ethylene sulfide (ES) and propylene sulfide (PS), ES polymerizes faster than PS, resulting in polysulfide chains with a gradient in composition along the polymer backbone [1]. This kinetic disparity enables the deliberate engineering of primary structure—the distribution of monomeric units along the chain—which can be systematically varied by modifying the mode of monomer addition [1]. The gradient architecture directly influences the polymer's thermal and oxidative responsiveness [1].

Copolymer Synthesis Stimuli-Responsive Polymers Polymer Architecture Anionic ROP

Stereoselective Polymerization: Enantiomer Enrichment from Racemic Feedstock

Propylene sulfide undergoes stereoelective polymerization using diethylzinc / optically active α-glycol initiator systems, preferentially incorporating the enantiomer whose absolute configuration corresponds to that of the chiral glycol initiator [1]. Starting from a racemic monomer feed with an R/S ratio of 50/50, the polymerization yields polymer chains with an R/S distribution as high as 80/20 [1]. The degree of stereoelection is significantly higher in non-polar solvents than in polar media [1].

Asymmetric Polymerization Stereochemistry Chiral Polymers Organometallic Catalysis

Nucleophilic Ring-Opening Reactivity: PS vs. PO Kinetic Comparison

Propylene sulfide (PS) exhibits markedly higher nucleophilic ring-opening reactivity than its oxygen analog propylene oxide (PO) toward amines. The reaction of PO with dibutylamine in toluene was too slow to be studied in detail at 40–70 °C, whereas the PS-dibutylamine reaction under identical solvent conditions proceeded with measurable kinetics [1]. The overall order of reactivity is PS ≫ PO [1]. Notably, this reactivity ranking reverses with aniline as the nucleophile: the episulfide (PS) is less reactive than the epoxide (PO) toward aniline and exhibits a higher activation energy [2], underscoring the critical influence of nucleophile selection on relative reactivity.

Reaction Kinetics Heterocyclic Chemistry Nucleophilic Ring-Opening Sulfur Chemistry

Polymer Conformational Distinction: PPS vs. PPO Chain Flexibility

The conformational characteristics of unperturbed poly(propylene sulfide) (PPS) are similar to those of poly(ethylene sulfide) (PES) but significantly different from those of its corresponding polyether, poly(propylene oxide) (PPO), despite the fact that isotactic PPS and PPO are isomorphous in the crystalline state [1]. This conformational divergence between the polysulfide and polyether backbones manifests in distinct chain flexibility and solution behavior [1].

Polymer Physics Conformational Analysis Structure-Property Relationships Polysulfides

Regulatory and Handling Distinction: Carcinogenicity Classification vs. Ethylene Oxide

Propylene sulfide is not listed as a carcinogen by ACGIH, IARC, or NTP, with available safety data indicating no carcinogenicity data available and no germ cell mutagenicity data available [1]. In contrast, ethylene oxide—a common industrial epoxide comparator—is a confirmed carcinogen, mutagen, and reproductive toxicant that is fatal if inhaled and corrosive upon skin contact [2][3][4]. This regulatory and toxicological divergence is a critical differentiator for laboratory and industrial procurement where handling restrictions and waste disposal costs are material considerations.

Chemical Safety Regulatory Compliance Carcinogenicity Toxicology

Propylene Sulfide: Evidence-Based Application Scenarios for Research and Industrial Procurement


Precision Synthesis of Thiol-End-Functionalized Polymers with Minimal Oligomer Contamination

When poly(styryl)lithium or analogous living anionic polymer chains require quantitative thiol chain-end functionalization, propylene sulfide is the preferred monomer over ethylene sulfide. The 9.1-fold lower oligomerization extent (3.8% vs 34.6% with 1.3 equiv monomer) [1] directly translates to higher yields of monofunctionalized polymer and reduces the need for labor-intensive fractionation or purification steps. This is particularly relevant for the preparation of thiol-terminated macroinitiators for subsequent controlled radical polymerization (e.g., RAFT, ATRP) or for polymer conjugation via thiol-ene and thiol-yne click chemistries, where chain-end fidelity is paramount.

Engineering Compositional-Gradient Polysulfide Copolymers with Tunable Stimuli-Responsiveness

For researchers developing oxidation- or temperature-responsive polymer materials, the copolymerization of propylene sulfide with ethylene sulfide enables deliberate control over the primary structure (gradient composition along the chain) due to the faster propagation rate of ES relative to PS [2]. By varying the mode of monomer addition (e.g., sequential vs. one-pot feeding), the compositional profile can be systematically tuned, which in turn modulates the polymer's responsiveness to oxidative and thermal stimuli [2]. This capability is inaccessible with homopolymerization of either monomer alone and provides a synthetic lever for designing smart materials with application-tailored degradation or phase-transition kinetics.

Synthesis of Stereoregular and Optically Active Polysulfides via Asymmetric-Selection Polymerization

Propylene sulfide, as a racemic monomer, can be polymerized using diethylzinc / optically active α-glycol initiator systems to yield polymers enriched in one enantiomer, achieving an R/S distribution as high as 80/20 from a 50/50 racemic feed [3]. This stereoselective polymerization process enables the production of optically active poly(propylene sulfide) with potential applications in chiral separations, enantioselective catalysis supports, and stereocomplex-forming materials with enhanced thermal and mechanical properties. The achiral ethylene sulfide monomer cannot be used for this purpose, establishing PS as the unique choice among thiiranes for stereoregular polymer synthesis.

Rapid Amine-Functionalization with Aliphatic Nucleophiles

In synthetic routes requiring the ring-opening functionalization of three-membered heterocycles with aliphatic amines (e.g., dibutylamine, primary alkylamines), propylene sulfide offers a decisive kinetic advantage over propylene oxide. The PS-dibutylamine reaction proceeds readily in toluene at 40–70 °C, whereas the corresponding PO reaction is too slow for practical kinetic study [4]. This accelerated reactivity makes PS the monomer of choice for preparing amino-thiol derivatives and sulfur-containing amine adducts under mild conditions, reducing reaction times and energy input compared to epoxide-based alternatives. However, for aromatic amine (aniline) modifications, PO may offer superior reactivity [5], highlighting the importance of nucleophile-specific monomer selection.

Sulfur-Containing Polymer Backbones with Distinct Conformational Flexibility

When polymer backbone flexibility and chain dynamics are critical design parameters, poly(propylene sulfide) (PPS) derived from propylene sulfide offers conformational characteristics that are similar to poly(ethylene sulfide) but significantly different from poly(propylene oxide) (PPO) [6]. This distinction stems from the replacement of oxygen with sulfur in the backbone, which alters bond lengths, torsional potentials, and intramolecular interactions. Researchers procuring monomers for the synthesis of polymers with specific rheological, crystallization, or solvent-interaction properties should select PS over PO when polysulfide chain flexibility is desired, particularly for applications in elastomers, coatings, and stimuli-responsive materials where backbone dynamics govern performance.

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